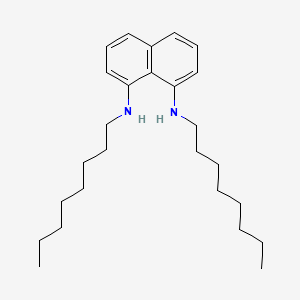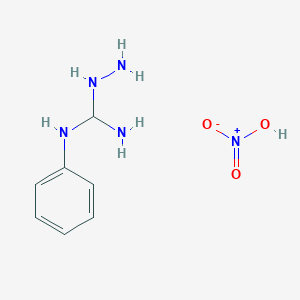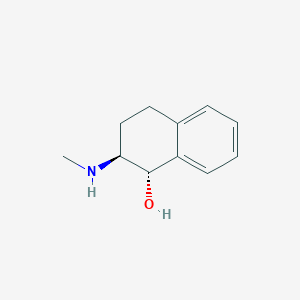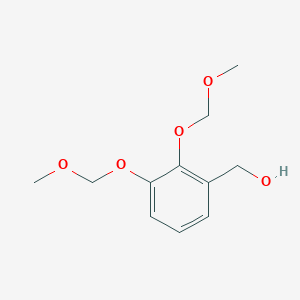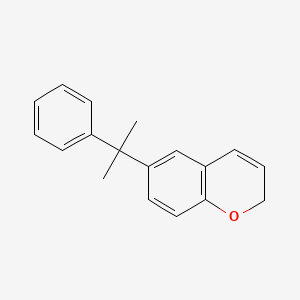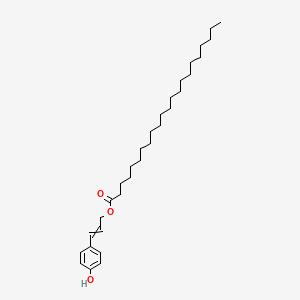
3-(4-Hydroxyphenyl)prop-2-EN-1-YL docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is an organic compound characterized by a long-chain fatty acid ester linked to a phenolic group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate typically involves esterification reactions. One common method is the reaction of 3-(4-hydroxyphenyl)prop-2-en-1-ol with docosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of enzymatic catalysts, such as lipases, can also be explored for a more environmentally friendly synthesis.
化学反応の分析
Types of Reactions
3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated esters.
Substitution: Formation of ether or ester derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is used as a building block for the synthesis of more complex molecules. Its long-chain ester structure makes it useful in the study of lipid interactions and membrane dynamics.
Biology
In biological research, this compound can be used to study the effects of long-chain esters on cellular processes. It may also serve as a model compound for understanding the metabolism of similar esters in living organisms.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its lipophilic nature allows it to interact with cell membranes, making it a candidate for the development of lipid-based drug carriers.
Industry
Industrially, this compound can be used in the formulation of cosmetics and personal care products due to its emollient properties. It can also be explored as a biodegradable lubricant.
作用機序
The mechanism by which 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate exerts its effects involves its interaction with lipid membranes. The long-chain ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-en-1-yl palmitate: Similar structure but with a shorter fatty acid chain.
3-(4-Hydroxyphenyl)prop-2-en-1-yl stearate: Another similar compound with an intermediate chain length.
Uniqueness
3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is unique due to its long-chain docosanoate ester, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity and potential for integration into lipid membranes, making it particularly useful in applications requiring strong lipid interactions.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
125003-14-7 |
|---|---|
分子式 |
C31H52O3 |
分子量 |
472.7 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)prop-2-enyl docosanoate |
InChI |
InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-31(33)34-28-21-22-29-24-26-30(32)27-25-29/h21-22,24-27,32H,2-20,23,28H2,1H3 |
InChIキー |
VNCVKIMHIFSCMV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC=CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
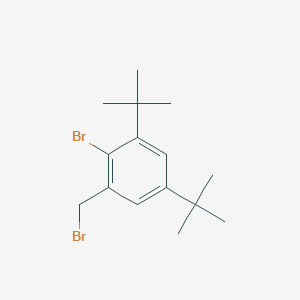
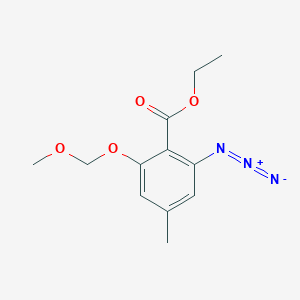
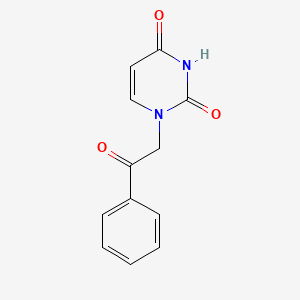
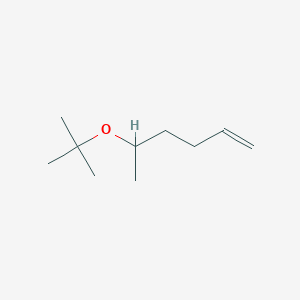
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
